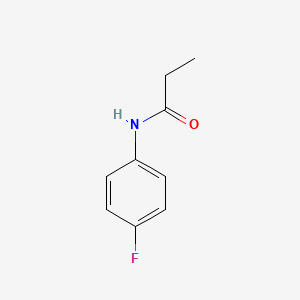

N-(4-fluorophenyl)propanamide

Description

N-(4-Fluorophenyl)propanamide is an organic compound with the molecular formula C₉H₁₀FNO. It consists of a propanamide backbone (CH₃CH₂C(O)NH–) substituted at the nitrogen atom with a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances the compound’s electronic properties, influencing its reactivity, solubility, and biological interactions. This structure is a common pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors, receptor antagonists, and bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name |

N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKOVUKAAUIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304081 | |

| Record name | N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-74-9 | |

| Record name | NSC164111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-fluorophenyl)propanamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

Oxidation: 4-fluorobenzoic acid

Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Opioid Analgesics Development

N-(4-fluorophenyl)propanamide is a critical precursor in the synthesis of potent opioid analgesics. It is structurally related to fentanyl and its analogs, which are known for their high potency and efficacy as pain relievers. Research indicates that modifications to the propanamide structure can yield compounds with varying affinities for opioid receptors, particularly the μ-opioid receptor, which is primarily responsible for analgesic effects.

Key Findings:

- Binding Affinity: Compounds derived from this compound exhibit strong binding affinities to μ-opioid receptors, often surpassing that of morphine in potency .

- Selectivity: While these compounds show high μ-receptor selectivity, they may also interact with δ- and κ-opioid receptors, influencing their overall pharmacological profile .

New Psychoactive Substances (NPS)

The compound has been identified as a new psychoactive substance (NPS), leading to significant concerns regarding its misuse and potential for addiction. The emergence of N-(4-fluorophenyl)-N-(1-phenethyl)piperidin-4-yl propanamide (4-fluoroisobutyrylfentanyl) highlights its role in the illicit drug market.

Case Studies:

- Clinical Reports: Reports indicate that 4-fluoroisobutyrylfentanyl has been associated with acute intoxications and fatalities, often requiring higher doses of naloxone for reversal compared to traditional opioids .

- User Demographics: Users typically include individuals seeking alternatives to prescription opioids or those experimenting with new substances .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound derivatives has revealed insights into how modifications affect pharmacological properties.

| Compound | μ-Receptor Affinity | Comments |

|---|---|---|

| Fentanyl | High | Standard for comparison |

| 4-Fluoroisobutyrylfentanyl | Higher than morphine | Significant psychoactive effects |

| Norfentanyl | Moderate | Metabolite with reduced potency |

These studies have shown that small changes in the chemical structure can lead to significant differences in receptor binding and efficacy, underscoring the importance of SAR in drug development.

Metabolism and Toxicology

Understanding the metabolism of this compound is crucial for assessing its safety profile.

Metabolic Pathways:

- The primary metabolic pathway involves N-dealkylation and hydroxylation, leading to metabolites such as norfluorofentanyl .

- These metabolites can retain some pharmacological activity, complicating toxicity assessments.

Toxicological Insights:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of N-(4-fluorophenyl)propanamide derivatives allows for tailored biological activities. Below is a comparative analysis of key analogs, highlighting substituent effects on physicochemical properties and bioactivity.

Substituent Variations on the Propanamide Backbone

Electron-Withdrawing and Hydrophilic Modifications

Heterocyclic and Aromatic Extensions

Key Research Findings and Trends

- Antimicrobial Activity: Derivatives with 2,4-dichlorophenoxy groups (e.g., 27i–27m) show superior activity against Pseudomonas compared to non-halogenated analogs, likely due to increased membrane disruption .

- Anticancer Potential: Thiazole-linked analogs (e.g., 31) exhibit nanomolar-level KPNB1 inhibition, highlighting the role of heterocycles in targeting nuclear transport .

- Opioid Receptor Binding : The phenethylpiperidine moiety in 4F-iBF confers potent μ-opioid agonism, but its structural similarity to fentanyl raises regulatory concerns .

- Anti-Androgenic Activity : Bicalutamide’s 4-fluorophenylsulfonyl group is critical for androgen receptor antagonism, demonstrating the impact of sulfonyl groups on receptor specificity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

N-(4-Fluorophenyl)propanamide, a compound belonging to the class of amides, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to a propanamide backbone. The presence of the fluorine atom enhances lipophilicity, which can affect the compound's interaction with biological targets.

Opioid Receptor Interaction

Research indicates that compounds similar to this compound may exhibit activity at opioid receptors, particularly the μ-opioid receptor. In studies involving fentanyl analogs, it was found that modifications in the aromatic ring, such as fluorination, can significantly influence binding affinity and selectivity towards these receptors. For instance, fentanyl derivatives showed high μ-selectivity while maintaining lower affinities for δ- and κ-opioid receptors .

TRPV1 Antagonism

The compound has been investigated for its potential as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 plays a crucial role in pain perception and inflammation. In structure-activity relationship studies, certain derivatives of propanamides demonstrated potent antagonistic effects against capsaicin-induced activation of TRPV1 . The binding affinity for TRPV1 was significantly enhanced by specific substitutions on the propanamide structure.

Case Study 1: Analgesic Properties

A study evaluated the analgesic properties of various propanamide derivatives, including this compound, in rat models of neuropathic pain. The results indicated that specific structural modifications could lead to enhanced analgesic efficacy with minimal side effects compared to traditional opioids .

Case Study 2: Toxicological Profile

In another investigation focusing on the safety profile of this compound and related compounds, it was noted that while some analogs exhibited significant analgesic properties, they also posed risks of acute toxicity and dependence similar to other synthetic opioids. Reports highlighted instances of severe adverse effects linked to misuse in clinical settings .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how variations in the chemical structure of this compound influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and potency |

| Aromatic Substitution | Enhanced receptor selectivity |

| Alkyl Chain Length | Variation in pharmacokinetics |

This table summarizes key findings from various studies that illustrate how specific modifications can optimize the therapeutic potential of propanamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.